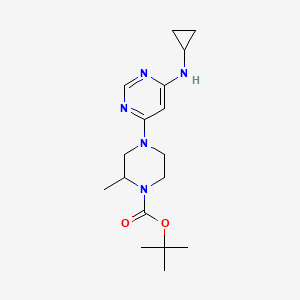
tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a tert-butyl ester group and a cyclopropylamino group attached to a pyrimidinyl moiety.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with the appropriate pyrimidinyl precursor.
One common method involves the reaction of 6-(cyclopropylamino)pyrimidin-4-ol with tert-butyl chloroformate in the presence of a base such as triethylamine.
The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods:
Industrial-scale synthesis may involve continuous flow chemistry to ensure consistent quality and yield.
Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the methyl group on the piperazine ring.
Reduction: Reduction reactions may target the pyrimidinyl ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines or piperazines.
Chemistry:
The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
It may serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
Potential use as a probe in biological studies to investigate cellular processes.
It may be employed in the development of new pharmaceuticals or as a tool in biochemistry research.
Medicine:
The compound could be explored for its therapeutic properties, possibly as an inhibitor of specific enzymes or receptors.
Research into its pharmacokinetics and pharmacodynamics may reveal its potential as a drug candidate.
Industry:
Use in the synthesis of agrochemicals or materials with specific properties.
Potential application in the development of new materials with unique chemical or physical characteristics.
Mechanism of Action
The exact mechanism of action of tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate depends on its specific application. For instance, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the nature of these interactions and the downstream effects.
Comparison with Similar Compounds
N-tert-butyl-N-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine: Similar in structure but with a triazine ring instead of pyrimidine.
2-tert-butyl-4-(6-(cyclopropylamino)pyrimidin-4-yl)-piperazine-1-carboxylate: Similar structure but without the methyl group on the piperazine ring.
Uniqueness:
The presence of the tert-butyl ester group and the cyclopropylamino group on the pyrimidinyl ring distinguishes this compound from others, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[6-(cyclopropylamino)pyrimidin-4-yl]-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-12-10-21(7-8-22(12)16(23)24-17(2,3)4)15-9-14(18-11-19-15)20-13-5-6-13/h9,11-13H,5-8,10H2,1-4H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELXUWRMTZGDNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=NC(=C2)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














